REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Al:7]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Al+3:7].[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:3.4.5.6|
|
Name
|
(OH)5CH3CHOHCO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
381 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has been substantially consumed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |